An In-depth Technical Guide to N-(3-iodophenyl)thiophene-2-sulfonamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(3-iodophenyl)thiophene-2-sulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of heterocyclic chemistry and targeted drug design has propelled the exploration of novel molecular scaffolds with significant therapeutic potential. Among these, the thiophene-2-sulfonamide core has emerged as a privileged structure, present in a variety of biologically active compounds. This guide provides a comprehensive technical overview of a specific, yet important, derivative: N-(3-iodophenyl)thiophene-2-sulfonamide. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the rationale behind its synthesis, explores its physicochemical properties, and discusses its potential in the landscape of modern drug discovery. This document is structured to empower researchers with the foundational knowledge and practical insights necessary to effectively work with and expand upon this promising chemical entity.
Molecular Profile and Physicochemical Characteristics
N-(3-iodophenyl)thiophene-2-sulfonamide is an aromatic sulfonamide characterized by a thiophene-2-sulfonyl group bonded to a 3-iodoaniline moiety. The strategic placement of the iodine atom on the phenyl ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Molecular Weight
The chemical structure of N-(3-iodophenyl)thiophene-2-sulfonamide is presented below:
The molecular formula is C₁₀H₈INO₂S₂. To determine the molecular weight, the atomic weights of the constituent elements are summed:
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Sulfur | S | 2 | 32.065 | 64.13 |
| Total | 365.213 |
Therefore, the molecular weight of N-(3-iodophenyl)thiophene-2-sulfonamide is 365.21 g/mol .
Physicochemical Properties (Estimated)
| Property | Estimated Value | Rationale and Supporting Data |
| pKa | 9.5 - 10.5 | The acidity of the sulfonamide N-H is influenced by the electron-withdrawing nature of the sulfonyl group and the aromatic rings. For benzenesulfonamide, the pKa is approximately 10.1.[1] The electronic effects of the thiophene and iodophenyl rings are not expected to drastically alter this value. Studies on benzenesulfonamide ionization constants provide a basis for this estimation.[2] |
| Melting Point (°C) | 140 - 160 | 5-Bromothiophene-2-sulfonamide has a melting point of 138-142 °C.[3] The introduction of the larger iodophenyl group is expected to increase the melting point due to increased molecular weight and potential for stronger intermolecular interactions. |
| LogP (octanol/water) | 2.5 - 3.5 | N-phenylthiophene-2-sulfonamide has a predicted XlogP of 2.5.[4] The presence of an iodine atom will increase the lipophilicity of the molecule. The hydrophobic properties of sulfonamides are important for their biological activity, though the degree of ionization often plays a more dominant role.[5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). | The largely aromatic and lipophilic nature of the molecule suggests low aqueous solubility. The sulfonamide group provides some polarity, allowing for solubility in polar organic solvents. |
Synthesis of N-(3-iodophenyl)thiophene-2-sulfonamide
The formation of the N-aryl sulfonamide bond is the key transformation in the synthesis of this molecule. While classical methods like the reaction of a sulfonyl chloride with an aniline exist, modern palladium-catalyzed cross-coupling reactions offer superior yields, functional group tolerance, and milder reaction conditions. The Buchwald-Hartwig amination is a particularly powerful and versatile method for this purpose.[6]
Retrosynthetic Analysis
A retrosynthetic analysis points to two primary synthetic routes, both of which are viable. The choice of which route to pursue often depends on the commercial availability and cost of the starting materials.
While Route B, a classical nucleophilic substitution, is feasible, this guide will focus on a detailed protocol for Route A via a Buchwald-Hartwig amination, which represents a more contemporary and often more efficient approach.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of thiophene-2-sulfonamide with 1,3-diiodobenzene. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the highest yields.
Materials:
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Thiophene-2-sulfonamide
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1,3-Diiodobenzene
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Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware
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Rotary evaporator
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Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-sulfonamide (1.0 eq), 1,3-diiodobenzene (1.2 eq), and cesium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition and Degassing: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times. Add anhydrous 1,4-dioxane via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Justification of Reagents and Conditions:
-
Palladium Catalyst (Pd(OAc)₂): Palladium is the cornerstone of this cross-coupling reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the C-N bond formation.[7]
-
Ligand (Xantphos): Bulky, electron-rich phosphine ligands like Xantphos are crucial for stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps, and preventing catalyst decomposition.[7]
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the sulfonamide, making it a more reactive nucleophile. Cesium carbonate is often effective in these couplings.
-
Solvent (1,4-Dioxane): A polar, aprotic solvent is needed to dissolve the reactants and facilitate the reaction at elevated temperatures. Anhydrous conditions are essential to prevent quenching of the catalyst and reactants.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere of nitrogen or argon is necessary to prevent catalyst degradation and ensure a successful reaction.
Potential Applications in Drug Discovery
The N-(3-iodophenyl)thiophene-2-sulfonamide scaffold possesses several features that make it an attractive starting point for drug discovery programs.
-
Sulfonamide Core: The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[8] It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.
-
Thiophene Ring: Thiophene is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and metabolic stability.
-
Iodophenyl Moiety: The iodine atom can serve as a "heavy atom" for X-ray crystallography studies, aiding in the determination of binding modes with target proteins. Furthermore, it provides a reactive site for further structural modifications through reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
While specific biological activities for N-(3-iodophenyl)thiophene-2-sulfonamide have not been extensively reported, related thiophene-2-sulfonamide derivatives have shown promise as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs). The development of novel inhibitors for such targets is of significant interest in oncology and other therapeutic areas.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling N-(3-iodophenyl)thiophene-2-sulfonamide and its synthetic precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all reagents used in its synthesis.
Conclusion
N-(3-iodophenyl)thiophene-2-sulfonamide represents a versatile and synthetically accessible molecule with significant potential for further exploration in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a robust protocol for its synthesis via modern cross-coupling methodology, and a rationale for its potential applications. By understanding the principles outlined herein, researchers are well-equipped to utilize this compound as a valuable building block in the design and development of novel therapeutic agents. The strategic incorporation of the iodophenyl and thiophene-2-sulfonamide motifs offers a rich platform for the generation of diverse chemical libraries, paving the way for the discovery of new and effective medicines.
References
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Substituents, observed and estimated activity (pKa) and indicator parameter used in present study. Retrieved from [Link]
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PubChemLite. (n.d.). N-phenylthiophene-2-sulfonamide (C10H9NO2S2). Retrieved from [Link]
- Van der Meer, D., & Teppema, J. S. (1983). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 6(1), 39–48.
- Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 339-355.
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
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ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
- Breinbauer, R., & Popp, F. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5919–5923.
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